Cas no 292644-38-3 (5-(1,3-benzoxazol-2-yl)-2-methylaniline)

5-(1,3-Benzoxazol-2-yl)-2-methylaniline is a heterocyclic aromatic compound featuring a benzoxazole core linked to a methyl-substituted aniline moiety. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The benzoxazole group enhances stability and optoelectronic characteristics, while the aniline functionality offers reactivity for further derivatization. Its well-defined molecular architecture ensures consistent performance in coupling reactions and as a building block for complex heterocyclic systems. The compound is typically characterized by high purity and compatibility with a range of synthetic methodologies, supporting its utility in research and industrial applications.
5-(1,3-benzoxazol-2-yl)-2-methylaniline structure
292644-38-3 structure
商品名:5-(1,3-benzoxazol-2-yl)-2-methylaniline
CAS番号:292644-38-3
MF:C14H12N2O
メガワット:224.25788
CID:1076104
PubChem ID:721030

5-(1,3-benzoxazol-2-yl)-2-methylaniline 化学的及び物理的性質

名前と識別子

    • 5-Benzooxazol-2-yl-2-methyl-phenylamine
    • 5-(benzo[d]oxazol-2-yl)-2-methylbenzenamine
    • 2-(3-amino-4-methoxyphenyl)-5-phenylbenzoxazole
    • 2-(3-amino-4-methylphenyl)benzoxazole
    • 2-Methoxy-5-(5-phenyl-2-benzoxazolyl)benzenamine
    • 3'-Amino-4'-methoxy-phenyl-2-(p-phenyl)-benzoxazole
    • CTK8E8910
    • SureCN5834493
    • 5-(Benzo[d]oxazol-2-yl)-2-methylaniline
    • EN300-762784
    • BBL008211
    • EU-0034091
    • SR-01000430177
    • SR-01000430177-1
    • DTXSID001296721
    • 292644-38-3
    • AKOS000108886
    • 5-(1,3-benzoxazol-2-yl)-2-methylaniline
    • STK008741
    • Oprea1_765739
    • 5-(2-Benzoxazolyl)-2-methylbenzenamine
    • 5-(1,3-Benzoxazol-2-yl)-2-methyl-aniline
    • DB-332696
    • Oprea1_808723
    • CS-0279668
    • CCG-106235
    • KXXDLQRHCXWKCH-UHFFFAOYSA-N
    • VS-01862
    • SCHEMBL2493904
    • MDL: MFCD00579038
    • インチ: InChI=1S/C14H12N2O/c1-9-6-7-10(8-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3
    • InChIKey: KXXDLQRHCXWKCH-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)N

計算された属性

  • せいみつぶんしりょう: 224.094963011g/mol
  • どういたいしつりょう: 224.094963011g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 271
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

5-(1,3-benzoxazol-2-yl)-2-methylaniline セキュリティ情報

  • 危険物標識: Xi
  • 危険レベル:IRRITANT

5-(1,3-benzoxazol-2-yl)-2-methylaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM379067-1g
5-(1,3-benzoxazol-2-yl)-2-methylaniline
292644-38-3 95%+
1g
$*** 2023-03-31
TRC
B429700-500mg
5-(1,3-benzoxazol-2-yl)-2-methylaniline
292644-38-3
500mg
$ 340.00 2022-06-07
Enamine
EN300-762784-5.0g
5-(1,3-benzoxazol-2-yl)-2-methylaniline
292644-38-3 95.0%
5.0g
$1487.0 2025-03-22
Enamine
EN300-762784-0.05g
5-(1,3-benzoxazol-2-yl)-2-methylaniline
292644-38-3 95.0%
0.05g
$110.0 2025-03-22
Enamine
EN300-762784-1.0g
5-(1,3-benzoxazol-2-yl)-2-methylaniline
292644-38-3 95.0%
1.0g
$472.0 2025-03-22
Enamine
EN300-762784-0.5g
5-(1,3-benzoxazol-2-yl)-2-methylaniline
292644-38-3 95.0%
0.5g
$369.0 2025-03-22
Fluorochem
030894-5g
5-Benzooxazol-2-yl-2-methyl-phenylamine
292644-38-3
5g
£591.00 2022-03-01
Fluorochem
030894-1g
5-Benzooxazol-2-yl-2-methyl-phenylamine
292644-38-3
1g
£210.00 2022-03-01
Ambeed
A150977-5g
5-(Benzo[d]oxazol-2-yl)-2-methylaniline
292644-38-3 95+%
5g
$708.0 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1350338-500mg
5-(Benzo[d]oxazol-2-yl)-2-methylaniline
292644-38-3 95+%
500mg
¥9293.00 2024-08-03

5-(1,3-benzoxazol-2-yl)-2-methylaniline 関連文献

5-(1,3-benzoxazol-2-yl)-2-methylanilineに関する追加情報

Introduction to 5-(1,3-benzoxazol-2-yl)-2-methylaniline (CAS No. 292644-38-3)

5-(1,3-benzoxazol-2-yl)-2-methylaniline, identified by the Chemical Abstracts Service Number (CAS No.) 292644-38-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic amine has garnered attention due to its structural versatility and potential biological activities. The compound features a benzoxazole moiety linked to an aniline derivative, which is a common motif in drug discovery, particularly for its role in modulating various biological pathways.

The benzoxazole ring, a key structural component of 5-(1,3-benzoxazol-2-yl)-2-methylaniline, is known for its stability and ability to engage in hydrogen bonding interactions. These properties make it a valuable scaffold for designing molecules that interact with biological targets such as enzymes and receptors. The presence of the methyl group at the 2-position of the aniline ring further enhances its chemical reactivity and influences its electronic properties, making it a promising candidate for further derivatization and functionalization.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from benzoxazole and aniline scaffolds. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The structural features of 5-(1,3-benzoxazol-2-yl)-2-methylaniline make it particularly interesting for investigating its potential as a lead compound in drug development.

One of the most compelling aspects of 5-(1,3-benzoxazol-2-yl)-2-methylaniline is its ability to serve as a versatile intermediate in organic synthesis. The benzoxazole ring can undergo various chemical transformations, including nucleophilic substitution reactions, while the aniline moiety can participate in condensation reactions to form more complex structures. This flexibility allows chemists to explore a wide range of derivatives with tailored biological activities.

Recent studies have highlighted the potential of 5-(1,3-benzoxazol-2-yl)-2-methylaniline in the development of novel anticancer agents. The benzoxazole moiety has been shown to exhibit inhibitory effects on certain kinases and other enzymes involved in cancer cell proliferation. Additionally, the aniline group can interact with DNA and disrupt cancer cell metabolism. These findings have prompted further investigation into the compound's mechanism of action and its potential as a single-agent or combination therapy.

The synthesis of 5-(1,3-benzoxazol-2-yl)-2-methylaniline involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include the condensation of 2-aminoanisole with appropriately substituted salicylaldehydes to form the benzoxazole ring, followed by functionalization at the 2-position of the aniline moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound.

From a pharmacological perspective, 5-(1,3-benzoxazol-2-yl)-2-methylaniline has demonstrated promising preclinical activity in several disease models. Its ability to modulate key biological pathways makes it a candidate for treating conditions such as inflammation, neurodegenerative diseases, and infectious disorders. Preclinical studies have shown that derivatives of this compound can exhibit significant therapeutic effects with acceptable safety profiles.

The future prospects for 5-(1,3-benzoxazol-2-yl)-2-methylaniline are vast and exciting. Ongoing research aims to explore its potential in clinical trials and develop it into a new therapeutic agent. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate these findings into tangible benefits for patients worldwide.

In conclusion,5-(1,3-benzoxazol-2-yl)-2-methylaniline (CAS No. 292644-38-3) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of chemical properties and biological activities makes it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound,5-(1,3-benzoxazol-2-yl)-2-methylaniline is poised to play a crucial role in addressing some of the most pressing medical challenges of our time.

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Amadis Chemical Company Limited
(CAS:292644-38-3)5-(1,3-benzoxazol-2-yl)-2-methylaniline
A1151951
清らかである:99%/99%
はかる:1g/5g
価格 ($):212.0/637.0